

An In-depth Technical Guide to Acetomesitylene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomesitylene, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic ketone characterized by an acetyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of Acetomesitylene, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic characteristics. Furthermore, this document explores the applications of Acetomesitylene and its analogs, particularly in the context of drug discovery and development, highlighting their potential as scaffolds for novel therapeutic agents.

Chemical and Physical Properties

Acetomesitylene is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[1] The core chemical and physical properties are summarized in the table below for easy reference and comparison.



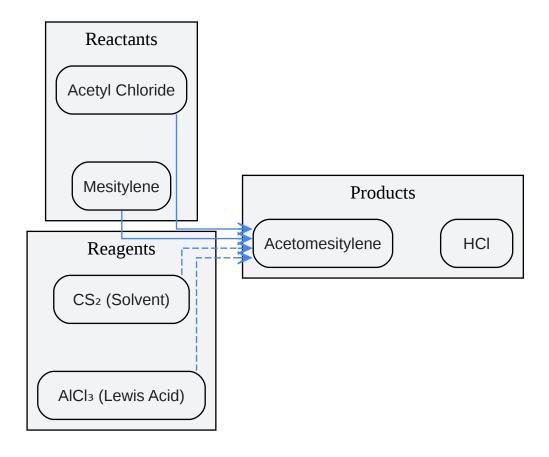
Property	Value	Reference(s)
Molecular Formula	C11H14O	[2]
Molecular Weight	162.23 g/mol	[2]
CAS Number	1667-01-2	[2]
Appearance	Clear colorless to light yellow liquid	[1]
Density	0.975 g/mL at 25 °C	
Boiling Point	235-236 °C	[1]
Refractive Index (n20/D)	1.517	
Flash Point	113 °C (235.4 °F) - closed cup	
Synonyms	2-Acetylmesitylene, 2',4',6'- Trimethylacetophenone, Mesityl methyl ketone	[3]

Synthesis of Acetomesitylene

The primary and most efficient method for the synthesis of Acetomesitylene is the Friedel-Crafts acylation of mesitylene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[4]

Reaction Scheme





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Figure 1: Overall reaction for the synthesis of Acetomesitylene.

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

This protocol is adapted from established literature procedures.[5]

Materials:

- Mesitylene (25 g)
- Acetyl chloride (freshly distilled, 30 g)
- Anhydrous aluminum chloride (freshly prepared, finely powdered, 33 g)
- Carbon disulfide (75 g)



- Ice
- Concentrated hydrochloric acid (10 mL)
- Benzene
- Dilute sodium hydroxide solution
- · Calcium chloride

Procedure:

- In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.
- Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture. The addition should be controlled to manage the exothermic reaction.
- After the addition is complete, gently warm the mixture on a water bath for 15 minutes.
- Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.
- Perform steam distillation on the mixture until no more oily droplets are observed in the distillate.
- Extract the distillate with benzene.
- Wash the benzene extract with a dilute sodium hydroxide solution followed by water.
- Dry the organic layer over anhydrous calcium chloride.
- Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.





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Figure 2: Simplified mechanism of the Friedel-Crafts acylation.

Spectroscopic Analysis

The structure of Acetomesitylene can be confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Acetomesitylene is relatively simple due to the symmetry of the mesitylene ring.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8	S	2H	Aromatic protons (meta to the acetyl group)
~2.4	S	3H	Acetyl (CH₃) protons
~2.2	S	6H	Methyl protons on the ring (ortho to the acetyl group)
~2.1	S	3H	Methyl proton on the ring (para to the acetyl group)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~205-210	Carbonyl carbon (C=O)
~135-140	Aromatic carbons attached to methyl groups
~125-130	Aromatic carbons
~30-35	Acetyl methyl carbon
~20-25	Ring methyl carbons

Infrared (IR) Spectroscopy

The IR spectrum of Acetomesitylene will show characteristic absorption bands for its functional groups.



Wavenumber (cm⁻¹)	Intensity	Assignment
3000-2850	Medium-Strong	C-H stretching (aliphatic)
~1700	Strong	C=O stretching (aromatic ketone)
~1610, ~1575	Medium	C=C stretching (aromatic ring)
1450-1350	Medium	C-H bending (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of Acetomesitylene will exhibit a molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment Ion	Description
162	[C11H14O]+	Molecular ion (M+)
147	[M - CH ₃]+	Loss of a methyl radical from the acetyl group
119	[M - COCH₃] ⁺	Loss of the acetyl group

Applications in Drug Discovery and Development

While Acetomesitylene itself has limited direct therapeutic applications, its core structure is a valuable scaffold in medicinal chemistry. Acetophenone derivatives have been investigated for a wide range of pharmacological activities.

As a Precursor for Biologically Active Molecules

Acetomesitylene can be a starting material for the synthesis of more complex molecules with potential therapeutic value. The acetyl group can be readily modified or used as a handle for further reactions to build diverse chemical libraries for screening.

Biological Activities of Acetophenone Derivatives

Foundational & Exploratory

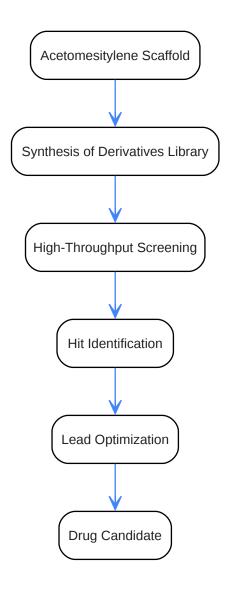




- Anticancer Activity: Certain derivatives of acetophenone have shown promising anticancer
 properties. For instance, some studies have demonstrated that methylated and acetylated
 bromophenol derivatives, which share structural similarities with functionalized
 acetophenones, can inhibit the viability of leukemia cells and induce apoptosis.[6][7]
- Enzyme Inhibition: Acetophenone derivatives have been identified as potent inhibitors of various enzymes. For example, certain benzonate derivatives of acetophenone have shown significant α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.[8]
- Antioxidant Properties: The phenolic nature of some acetophenone derivatives imparts antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The general workflow for utilizing a scaffold like Acetomesitylene in drug discovery is outlined below.





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Figure 3: Drug discovery workflow utilizing a core scaffold.

Conclusion

Acetomesitylene is a synthetically accessible aromatic ketone with well-defined chemical and spectroscopic properties. Its primary importance lies in its role as a versatile building block in organic synthesis. For researchers in drug discovery and development, the acetophenone core structure present in Acetomesitylene offers a promising starting point for the design and synthesis of novel bioactive compounds with potential applications in treating a range of diseases. Further exploration of the chemical space around the Acetomesitylene scaffold is warranted to uncover new therapeutic leads.



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References

- 1. Synthesis, structure, computational modeling, and biological activity of two novel bimesitylene derivatives | Semantic Scholar [semanticscholar.org]
- 2. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]
- 3. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure—activity relationship and mechanism PMC [pmc.ncbi.nlm.nih.gov]
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